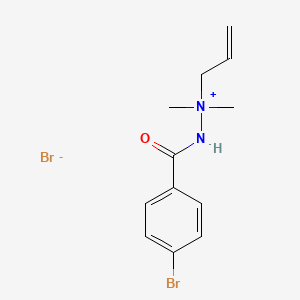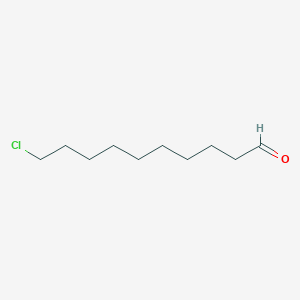
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromoethoxy group at the 3-position and a nitro group at the 7-position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-nitro-1H-2-benzopyran-1-one.
Bromoethoxylation: The introduction of the bromoethoxy group is achieved through a nucleophilic substitution reaction. 7-nitro-1H-2-benzopyran-1-one is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or ethylene glycol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzopyrans: Nucleophilic substitution reactions yield various substituted benzopyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure but lacks the nitro group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzopyran ring.
Uniqueness
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
913836-99-4 |
|---|---|
Molekularformel |
C11H8BrNO5 |
Molekulargewicht |
314.09 g/mol |
IUPAC-Name |
3-(2-bromoethoxy)-7-nitroisochromen-1-one |
InChI |
InChI=1S/C11H8BrNO5/c12-3-4-17-10-5-7-1-2-8(13(15)16)6-9(7)11(14)18-10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
AKRYWCRCWXAMRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)

![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
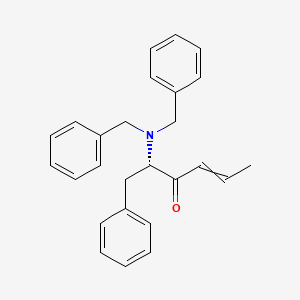
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
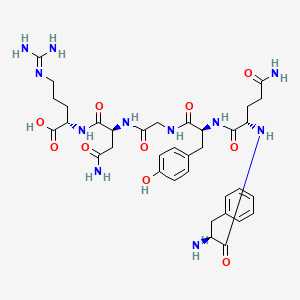
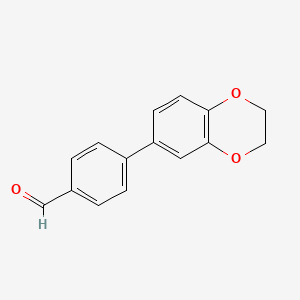
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
